molecular formula C21H15Cl3N2O2 B11103507 2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide

2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide

Cat. No.: B11103507
M. Wt: 433.7 g/mol
InChI Key: TXLDMFOYROGSCL-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide is an organic compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its complex structure, which includes multiple chlorine atoms and benzamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-chloroaniline and 4-chlorobenzoyl chloride under specific conditions. The reaction is catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide is unique due to its specific arrangement of chlorine atoms and benzamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C21H15Cl3N2O2

Molecular Weight

433.7 g/mol

IUPAC Name

2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide

InChI

InChI=1S/C21H15Cl3N2O2/c22-14-10-8-13(9-11-14)19(21(28)25-16-5-3-4-15(23)12-16)26-20(27)17-6-1-2-7-18(17)24/h1-12,19H,(H,25,28)(H,26,27)

InChI Key

TXLDMFOYROGSCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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